

# Vicagrel: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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## Compound of Interest

Compound Name: Vicagrel

Cat. No.: B8093363

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## Introduction

**Vicagrel** is a novel, third-generation thienopyridine antiplatelet agent designed to overcome some of the limitations of earlier drugs in its class, such as clopidogrel. As a potent and irreversible antagonist of the P2Y<sub>12</sub> receptor, **Vicagrel** plays a crucial role in inhibiting platelet activation and aggregation, making it a significant area of interest in the management of thrombotic diseases. This technical guide provides a comprehensive overview of **Vicagrel**'s chemical structure, its physicochemical and pharmacokinetic properties, and its mechanism of action, with a focus on the underlying experimental methodologies.

## Chemical Structure and Physicochemical Properties

**Vicagrel**, chemically known as methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate, is an acetate derivative of clopidogrel. Its chemical structure is characterized by a thienopyridine core, which is essential for its antiplatelet activity.

Table 1: Chemical and Physicochemical Properties of **Vicagrel**

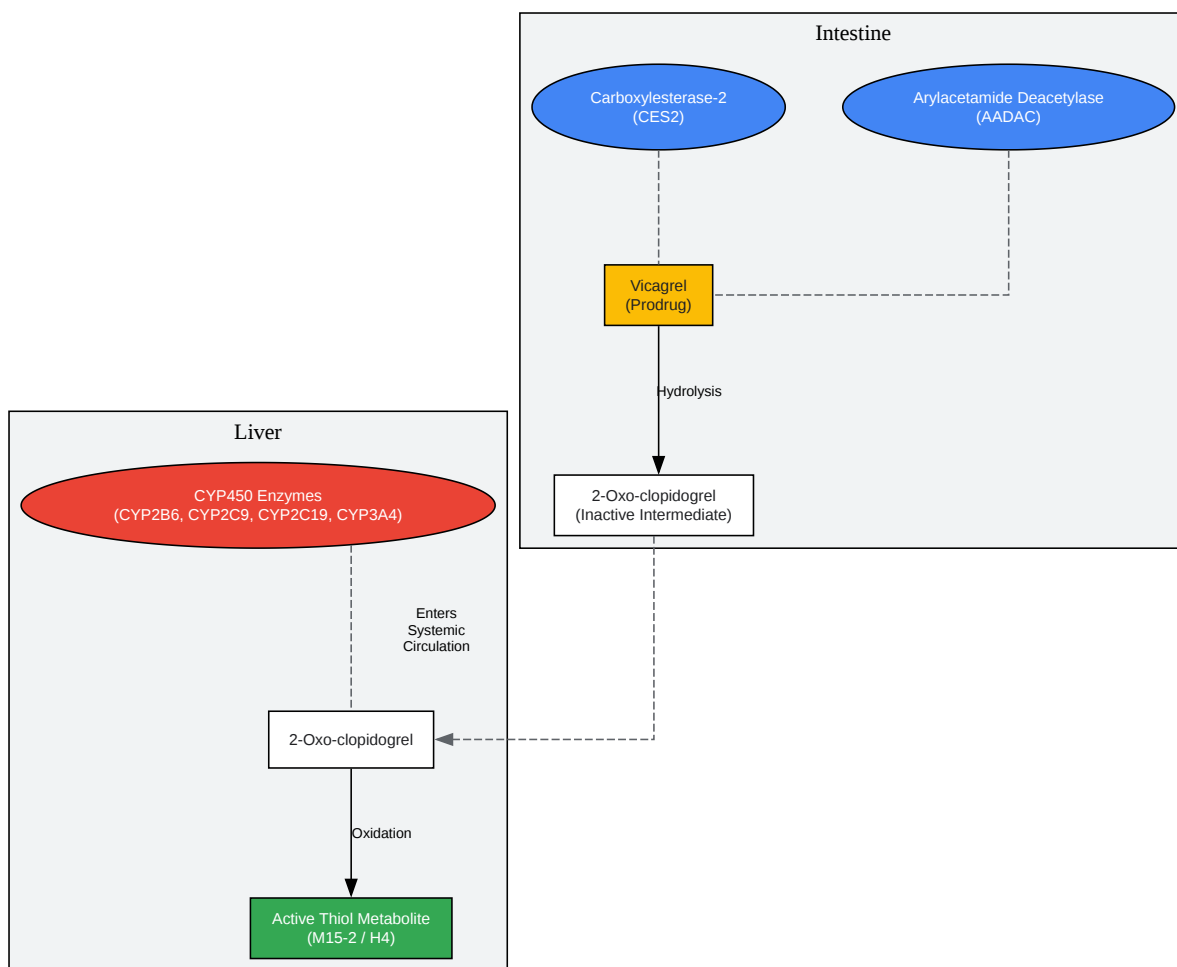
Property	Value	Source
IUPAC Name	methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate	
CAS Number	1314081-53-2	
Molecular Formula	C18H18ClNO4S	
Molecular Weight	379.86 g/mol	
pKa (Strongest Basic)	4.23 (Predicted)	DrugBank
Water Solubility	0.00386 mg/mL (Predicted)	DrugBank
logP	3.81 (Predicted)	DrugBank
Solubility	Soluble in DMSO	MedKoo Biosciences

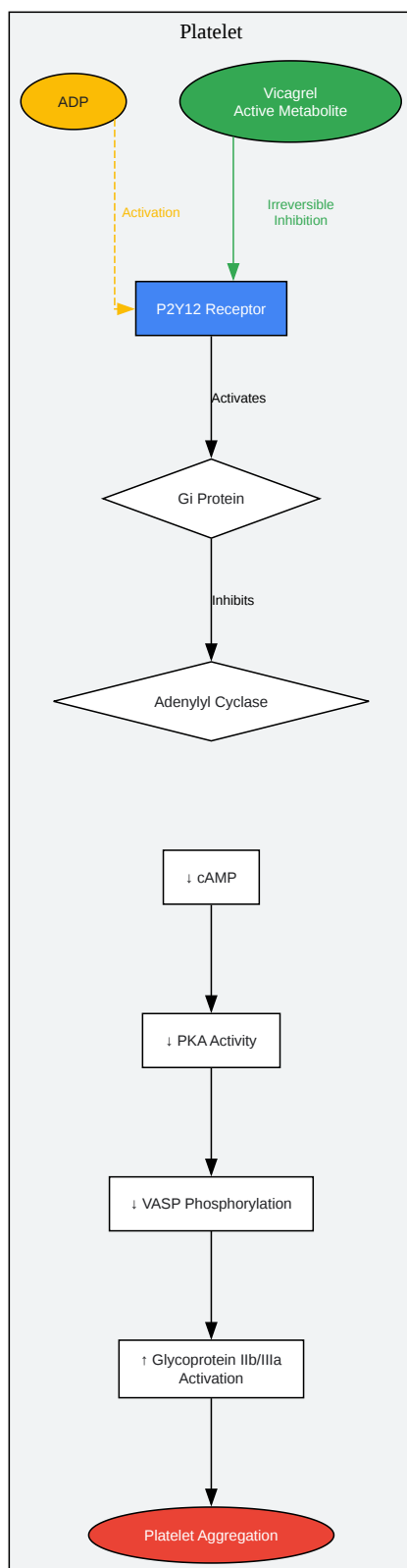
## Pharmacokinetic Properties

**Vicagrel** is a prodrug that requires metabolic activation to exert its therapeutic effect. A key feature of **Vicagrel** is its bioactivation pathway, which bypasses the highly variable cytochrome P450 2C19 (CYP2C19) enzyme, a major factor in clopidogrel resistance.

## Bioactivation Pathway

The bioactivation of **Vicagrel** is a two-step process. The first step involves hydrolysis by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) in the intestine to form an inactive intermediate, 2-oxo-clopidogrel. This intermediate is then oxidized by various CYP450 enzymes (CYP2B6, CYP2C9, CYP2C19, and CYP3A4) in the liver to form the active thiol metabolite, M15-2 (also referred to as H4).





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